5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine
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Overview
Description
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the chlorination of a precursor compound with phosphorus oxychloride, followed by amination with ammonia in ethanol to yield the desired product . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate .
Industrial Production Methods
While specific industrial production methods for 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as batch or continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like manganese (IV) oxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation followed by nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese (IV) oxide
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Ammonia, amines
Solvents: Ethanol, dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, chlorination followed by amination yields 1,2-dihydropyrimido[4,5-d]pyrimidin-4-amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase and dihydrofolate reductase, interfering with the normal function of these enzymes and thereby exerting its biological effects . The compound’s bicyclic structure allows it to fit into the active sites of these enzymes, blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidines: Structurally similar but differ in the arrangement of nitrogen atoms within the rings.
Purines: Share a similar bicyclic structure but have different functional groups and biological activities.
Pteridines: Isomeric to pyrimido[4,5-d]pyrimidines and are components of nucleic and folic acids.
Uniqueness
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a variety of chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .
Biological Activity
5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Structure:
- CAS Number: 7702-65-0
- Molecular Formula: C7H8N4
- Molecular Weight: 164.17 g/mol
- IUPAC Name: this compound
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions of appropriate precursors under acidic or basic conditions. The synthesis can be optimized for yield and purity using various catalysts and solvents.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:
These values indicate that the compound exhibits promising activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:
Compound | IC50 (µM) | Standard |
---|---|---|
This compound | 0.04 ± 0.01 | Celecoxib |
The compound's ability to inhibit COX-2 suggests its potential in treating inflammatory diseases .
Antiviral Activity
Research indicates that this compound may also exhibit antiviral activity against certain viruses. For example, it has shown efficacy against Zika virus with an EC50 value of approximately 1.4 µM .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: It may modulate receptors associated with inflammatory pathways.
- Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest in treated cancer cells.
Study on Anticancer Activity
A study conducted on various derivatives of pyrimidine compounds showed that modifications to the structure of this compound could enhance its anticancer efficacy. The research indicated that specific substitutions at the N-position significantly improved potency against tumor cells .
Anti-inflammatory Research
In a comparative study assessing the anti-inflammatory effects of several pyrimidine derivatives, this compound was found to be among the most effective in reducing inflammation markers in vitro .
Properties
CAS No. |
7702-65-0 |
---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,8-dihydropyrimido[4,5-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h2-3H,1H2,(H3,7,8,9,10,11) |
InChI Key |
IDRPIMGBGAFXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2NC=N1)N |
Origin of Product |
United States |
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